molecular formula C12H15N3O2 B14741314 2-Methyl-2-(4-quinazolinylamino)-1,3-propanediol CAS No. 5429-59-4

2-Methyl-2-(4-quinazolinylamino)-1,3-propanediol

Cat. No.: B14741314
CAS No.: 5429-59-4
M. Wt: 233.27 g/mol
InChI Key: JSZKNJOFAULIQU-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- is an organic compound with the molecular formula C12H15N3O2 This compound is characterized by the presence of a quinazoline ring, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- typically involves the reaction of 2-methyl-1,3-propanediol with 4-chloroquinazoline in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process may involve crystallization or advanced chromatographic techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as DMF or DMSO.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring is known to bind to the active sites of certain kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the quinazoline ring and the 1,3-propanediol moiety allows for versatile functionalization and a wide range of applications in different scientific fields.

Properties

CAS No.

5429-59-4

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-methyl-2-(quinazolin-4-ylamino)propane-1,3-diol

InChI

InChI=1S/C12H15N3O2/c1-12(6-16,7-17)15-11-9-4-2-3-5-10(9)13-8-14-11/h2-5,8,16-17H,6-7H2,1H3,(H,13,14,15)

InChI Key

JSZKNJOFAULIQU-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NC1=NC=NC2=CC=CC=C21

Origin of Product

United States

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